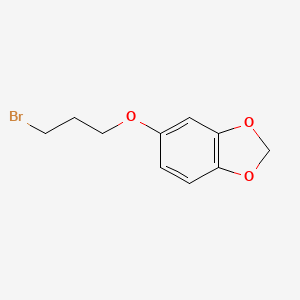

5-(3-bromopropoxy)-2H-1,3-benzodioxole

Description

Contextual Significance of 1,3-Benzodioxole (B145889) Derivatives in Chemical Synthesis

The 1,3-benzodioxole moiety is a prominent structural motif found in a wide array of natural and synthetic compounds. wikipedia.org This heterocyclic framework, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is a key building block in medicinal chemistry and materials science. chemicalbook.com Derivatives of 1,3-benzodioxole are investigated for a range of potential therapeutic properties, including anti-inflammatory and neuroprotective effects. chemicalbook.com They are also widely found in plant products and have demonstrated antioxidant and antibacterial activities. chemicalbook.com

In chemical synthesis, the 1,3-benzodioxole ring acts as an important precursor for more elaborate molecules. chemicalbook.com For instance, it is a foundational component in the synthesis of certain γ-lactam derivatives explored for their potential as anti-phytopathogenic agents. chemicalbook.com The methylenedioxy group is also a well-known feature in insecticide synergists, which enhance the efficacy of pesticides. chemicalbook.com Researchers have utilized this scaffold to design and synthesize novel auxin receptor agonists, which have shown remarkable effects on promoting root growth in plants, indicating its importance in agricultural chemistry. nih.govfrontiersin.org The synthesis of the core structure itself is typically achieved through the condensation of catechol with a dihalomethane. wikipedia.orgvulcanchem.com

The Strategic Role of Halogenated Alkyl Ethers as Versatile Synthetic Intermediates

Halogenated organic compounds, particularly alkyl halides, serve as fundamental reagents in synthetic chemistry. libretexts.orgnih.gov The presence of a halogen atom, such as bromine, bonded to a carbon atom creates a polarized C-Br bond. This polarization renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. quora.com This reactivity is the basis for one of the most powerful transformations in organic synthesis: the nucleophilic substitution reaction (such as the SN2 reaction). masterorganicchemistry.com

This characteristic allows halogenated alkyl ethers to function as versatile intermediates. They provide a reliable method for introducing an alkoxy chain onto various nucleophilic substrates. Primary alkyl halides, like the bromopropoxy group in the title compound, are particularly effective in SN2 reactions, enabling the formation of a wide variety of new functional groups, including alcohols, ethers, and thiols. masterorganicchemistry.com This versatility makes them indispensable tools for chemists to build complex molecular frameworks from simpler starting materials. nih.govdga.gr The conversion of alcohols into alkyl halides is a common strategy to activate the carbon backbone for subsequent synthetic steps. nih.gov

Research Focus and Scope on 5-(3-bromopropoxy)-2H-1,3-benzodioxole

The research interest in this compound is centered on its utility as a bifunctional synthetic building block. Its structure combines the established chemical properties of the 1,3-benzodioxole ring system with the versatile reactivity of a primary alkyl bromide. This allows for its use in creating derivatives for various research applications, such as in the development of novel materials like polymers and resins.

The compound's primary function is as an intermediate. The bromo-propoxy chain serves as a reactive handle for nucleophilic substitution, allowing it to be linked to other molecules, while the benzodioxole ring can undergo separate modifications. This dual reactivity enables the synthesis of complex target structures in a planned, stepwise manner.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 56219-51-3 | bldpharm.com |

| Molecular Formula | C₁₀H₁₁BrO₃ | bldpharm.com |

| Molecular Weight | 259.10 g/mol | bldpharm.com |

| MDL Number | MFCD11164581 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromopropoxy)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c11-4-1-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,1,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVZRLKAMWQNLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 3 Bromopropoxy 2h 1,3 Benzodioxole and Analogous Structures

Strategies for the Construction of the 2H-1,3-Benzodioxole Ring System

The 2H-1,3-benzodioxole scaffold, also known as the methylenedioxyphenyl group, is a key structural motif present in numerous natural products and synthetic compounds. Its synthesis is a critical first stage in obtaining the target molecule.

Cyclization Reactions Utilizing Catechol and Related Precursors

The most fundamental and widely used method for constructing the 1,3-benzodioxole (B145889) ring involves the condensation reaction of catechol (1,2-dihydroxybenzene) or its derivatives with a suitable one-carbon electrophile. researchgate.net This reaction forms the characteristic five-membered dioxole ring fused to the benzene (B151609) ring.

Historically, dihalomethanes (like dichloromethane (B109758) or diiodomethane) have been used in the presence of a base. nih.gov For instance, the reaction of catechol with dichloromethane and sodium hydroxide (B78521) can yield 1,3-benzodioxole. nih.gov Another common approach involves reacting catechol with aldehydes or ketones in the presence of an acid catalyst. google.com For example, acetone (B3395972) can react with pyrocatechol (B87986) in the presence of hydrogen chloride to form 2,2-dimethyl-1,3-benzodioxole. drugfuture.com To synthesize the specific precursor for the title compound, 5-hydroxy-1,3-benzodioxole (sesamol), a derivative of catechol such as 1,2,4-benzenetriol (B23740) would be the logical starting point, reacting with a suitable methylene (B1212753) source. sciencemadness.org

| Precursors | Reagents | Product | Reference |

| Catechol, Dichloromethane | Sodium Hydroxide, DMSO | 1,3-Benzodioxole | nih.gov |

| Catechol, Acetone | Hydrogen Chloride | 2,2-Dimethyl-1,3-benzodioxole | drugfuture.com |

| Catechol, Aldehyde/Ketone | Carbon-based solid acid, Cyclohexane | 2-substituted-1,3-benzodioxole | google.com |

Microwave-Assisted Synthesis Approaches for Enhanced Efficiency

To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has been effectively applied to the formation of benzodioxole rings. commonorganicchemistry.comgoogle.com Microwave irradiation can significantly accelerate the condensation of catechol with aldehydes or ketones. commonorganicchemistry.comgoogle.com For example, the synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives has been achieved by reacting catechol with benzoic acid derivatives under microwave irradiation, using polyphosphoric acid as both a catalyst and a solvent. commonorganicchemistry.comgoogle.com This method offers several advantages over conventional heating, including a dramatic reduction in reaction time, increased product yields, and simpler work-up procedures. commonorganicchemistry.comgoogle.comworldresearchersassociations.com The efficiency of microwave technology has been shown to increase yields from a range of 6-29% to 20-55% in some ether synthesis reactions, with reaction times decreasing from hours to minutes. worldresearchersassociations.com

| Reactants | Catalyst/Solvent | Conditions | Advantages | Reference(s) |

| Catechol, Benzoic acid derivatives | Polyphosphoric acid | Microwave irradiation | Increased yield, reduced time, solvent-free | commonorganicchemistry.comgoogle.com |

| Formyl-quinoline derivatives, Primary heterocyclic amine, Cyclic 1,3-diketone | DMF | Microwave irradiation (150 °C, 8 min) | Good isolated yields (68-82%) | sciencemadness.org |

| β-enaminones, NH-5-aminopyrazoles | None | Microwave irradiation (180 °C, 2 min) | Good isolated yields (85-97%) | sciencemadness.org |

Implementation of Green Chemistry Principles in Benzodioxole Synthesis

Modern synthetic chemistry places a strong emphasis on "green chemistry" principles to minimize environmental impact. masterorganicchemistry.com These principles include the use of safer solvents, renewable starting materials, catalysts instead of stoichiometric reagents, and energy-efficient processes. masterorganicchemistry.commanac-inc.co.jp In the context of benzodioxole synthesis, green approaches focus on replacing hazardous reagents and solvents. nih.gov

One such approach is the use of solid acid catalysts, like montmorillonite (B579905) clays, which can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. google.com Furthermore, microwave-assisted synthesis is itself considered a green technique as it reduces energy consumption and often allows for solvent-free reactions. commonorganicchemistry.comgoogle.com The development of protocols using non-toxic solvents and recyclable catalysts is a key area of ongoing research to make the synthesis of benzodioxole derivatives more sustainable. manac-inc.co.jp

Introduction of the 3-Bromopropoxy Moiety onto Aromatic Scaffolds

Once the 5-hydroxy-1,3-benzodioxole (sesamol) nucleus is obtained, the next stage is the introduction of the 3-bromopropoxy side chain. This is typically achieved through a two-step sequence: etherification followed by halogenation.

Etherification Reactions involving Phenolic Hydroxyl Groups

The Williamson ether synthesis is a classic and highly effective method for forming the ether linkage required in the target molecule. worldresearchersassociations.comchemicalforums.com This reaction involves the deprotonation of a phenol (B47542) (in this case, sesamol) with a base to form a more nucleophilic phenoxide ion. byjus.com This ion then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. worldresearchersassociations.com

To form the precursor to the final product, sesamol (B190485) is reacted with a three-carbon chain bearing a leaving group, such as 1,3-dibromopropane (B121459). The phenoxide of sesamol attacks one of the carbon atoms bearing a bromine atom, displacing it to form 5-(3-bromopropoxy)-2H-1,3-benzodioxole directly. This reaction is typically carried out in a polar aprotic solvent like DMF or acetone with a base such as potassium carbonate or sodium hydride.

Alternatively, to avoid potential side reactions like dimerization, a two-step approach is often preferred. Sesamol can first be reacted with a molecule like 3-bromo-1-propanol (B121458) to form the intermediate alcohol, 3-(2H-1,3-benzodioxol-5-yloxy)propan-1-ol.

| Phenol | Alkylating Agent | Base/Solvent | Product | Reference(s) |

| Sesamol | 1,3-Dibromopropane | K₂CO₃ / Acetone | This compound | General Williamson Ether Synthesis Principle worldresearchersassociations.comchemicalforums.com |

| Phenols | Alkyl Halides | Strong Base (e.g., NaH) | Aryl Ethers | byjus.com |

| 1,3-benzodioxol-5-ol (VI) | Chloromethyl derivative (V) | NaOMe / Methanol | 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine (VII) | drugfuture.com |

Conversion of Alcohol Functionalities to Bromide via Halogenation

If the synthesis proceeds via the intermediate 3-(2H-1,3-benzodioxol-5-yloxy)propan-1-ol, the terminal primary alcohol must be converted into a bromide. Several reagents are effective for this transformation.

Phosphorus tribromide (PBr₃) is a common and efficient reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. google.com The reaction typically proceeds via an SN2 mechanism, which is reliable for primary alcohols and avoids carbocation rearrangements that can occur with hydrobromic acid. nih.gov The reaction is often carried out in a non-polar solvent or neat.

Another effective reagent is thionyl bromide (SOBr₂). google.com The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), also provides a mild method for this conversion, proceeding with inversion of configuration. google.com

| Substrate | Reagent | Mechanism | Key Features | Reference(s) |

| Primary/Secondary Alcohol | Phosphorus tribromide (PBr₃) | SN2 | Good yields, avoids rearrangement | google.comnih.gov |

| Primary/Secondary Alcohol | Thionyl bromide (SOBr₂) | SN2 | More reactive than SOCl₂ | google.com |

| Primary/Secondary Alcohol | PPh₃ / CBr₄ (Appel Reaction) | SN2 | Mild conditions, inversion of configuration | google.com |

Utilization of 1,3-Dibromopropane in Alkylation Pathways

A primary and efficient route to introduce the propoxy chain is through the Williamson ether synthesis. researchgate.netorganic-chemistry.org This classical organic reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

In the context of synthesizing this compound, sesamol is treated with a suitable base to generate the corresponding phenoxide. This phenoxide then reacts with an excess of 1,3-dibromopropane. The use of an excess of the dihaloalkane is crucial to favor the mono-alkylation product and minimize the formation of the bis-ether byproduct.

A typical procedure involves dissolving sesamol in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. A base, commonly potassium carbonate (K₂CO₃) or sodium hydride (NaH), is then added to deprotonate the phenolic hydroxyl group. The reaction mixture is subsequently heated with 1,3-dibromopropane to afford this compound.

Table 1: Reaction Conditions for the Williamson Ether Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sesamol | 1,3-Dibromopropane, K₂CO₃ | DMF | 80-90 | 4-6 | ~75-85 |

| Sesamol | 1,3-Dibromopropane, NaH | THF/DMF | Room Temp to 60 | 2-4 | ~80-90 |

This table presents typical, generalized conditions based on standard Williamson ether synthesis protocols. Actual yields and optimal conditions may vary based on specific experimental setups.

Regioselective Functionalization and Bromination of Benzodioxole Nuclei

The synthesis of this compound can also be approached through a two-step sequence involving the initial introduction of a hydroxypropoxy group followed by its conversion to a bromopropoxy group. This method offers an alternative pathway that can be advantageous in certain synthetic strategies.

Directed Bromination Reactions of Benzodioxole Derivatives

This pathway first involves the synthesis of the intermediate alcohol, 3-(benzo[d] researchgate.nettcichemicals.comdioxol-5-yloxy)propan-1-ol. This is achieved by reacting sesamol with 3-bromo-1-propanol under Williamson ether synthesis conditions. The phenolic hydroxyl group of sesamol is selectively alkylated over the aliphatic hydroxyl group of 3-bromo-1-propanol due to its higher acidity.

Once the intermediate alcohol is isolated and purified, the terminal hydroxyl group is converted to a bromide. A highly effective method for this transformation is the Appel reaction. organic-chemistry.orgcommonorganicchemistry.comthieme-connect.deresearchgate.net This reaction utilizes a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), to convert alcohols to the corresponding alkyl halides under mild conditions. tcichemicals.com The reaction proceeds with an inversion of stereochemistry if the alcohol is chiral, although in this case, the carbon center is achiral. commonorganicchemistry.com

Table 2: Conditions for the Bromination of 3-(benzo[d] researchgate.nettcichemicals.comdioxol-5-yloxy)propan-1-ol

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 3-(benzo[d] researchgate.nettcichemicals.comdioxol-5-yloxy)propan-1-ol | PPh₃, CBr₄ | Dichloromethane | 0 to Room Temp | >90 |

| 3-(benzo[d] researchgate.nettcichemicals.comdioxol-5-yloxy)propan-1-ol | PBr₃ | Diethyl ether | 0 to Room Temp | ~85-95 |

This table presents typical conditions for the Appel reaction and other standard bromination methods. tcichemicals.comcommonorganicchemistry.com Actual yields can vary.

Sequential Functional Group Transformations on the Benzodioxole Core

The synthesis of this compound exemplifies a sequential functional group transformation strategy. The initial step establishes the ether linkage, and the subsequent step introduces the desired halide. This sequential approach allows for the purification of the intermediate alcohol, which can lead to a cleaner final product.

O-Alkylation: Sesamol is reacted with a suitable three-carbon building block, such as 3-bromo-1-propanol or 1,3-dibromopropane, to form the ether linkage at the 5-position of the benzodioxole ring.

Halogenation: If the intermediate is an alcohol, it is then converted to the corresponding bromide using standard brominating agents.

This stepwise approach is a common strategy in the synthesis of complex molecules, as it allows for better control over the introduction of different functional groups. worldresearchersassociations.comnih.govfrontiersin.org

Purification and Isolation Techniques for Synthetic Intermediates

The purification of the intermediates and the final product is critical to obtaining a high-purity sample. Standard laboratory techniques are employed for this purpose.

Following the Williamson ether synthesis, the crude reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. mdpi.comgoogle.com The organic layer is then washed with a basic solution, such as aqueous sodium hydroxide, to remove any unreacted sesamol. A final wash with brine is often performed to remove residual water before drying the organic phase over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. mdpi.com

For both the intermediate alcohol, 3-(benzo[d] researchgate.nettcichemicals.comdioxol-5-yloxy)propan-1-ol, and the final product, this compound, column chromatography is a highly effective purification method. tcichemicals.commdpi.comresearchgate.net Silica gel is commonly used as the stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the eluent is adjusted to achieve optimal separation of the desired compound from any byproducts or unreacted starting materials.

Table 3: Purification Parameters for Benzodioxole Derivatives

| Compound | Purification Method | Stationary Phase | Eluent System (v/v) |

| 3-(benzo[d] researchgate.nettcichemicals.comdioxol-5-yloxy)propan-1-ol | Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) |

| This compound | Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3) |

The eluent ratios are illustrative and may require optimization based on TLC analysis.

After chromatographic purification, the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product. The purity of the final compound can be assessed by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.

Computational and Spectroscopic Characterization of 5 3 Bromopropoxy 2h 1,3 Benzodioxole

Advanced Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental to confirming the identity and purity of 5-(3-bromopropoxy)-2H-1,3-benzodioxole. Nuclear Magnetic Resonance (NMR) spectroscopy defines the carbon-hydrogen framework, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, and Infrared (IR) spectroscopy identifies the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methylenedioxy, and bromopropoxy protons. The three aromatic protons on the benzodioxole ring are expected to appear in the range of δ 6.5-6.8 ppm. The two protons of the characteristic methylenedioxy group (-O-CH₂-O-) should produce a singlet at approximately δ 5.9 ppm. The bromopropoxy chain would give rise to three signals: two triplets corresponding to the methylene (B1212753) groups adjacent to the oxygen atom (-O-CH₂) and the bromine atom (-CH₂-Br), and a multiplet for the central methylene group (-CH₂-).

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display ten unique signals corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the typical downfield region for benzene (B151609) derivatives, while the aliphatic carbons of the propoxy chain would appear at higher field. The methylenedioxy carbon is characteristically found around δ 101 ppm.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| Ar-H | 6.5 - 6.8 | m | Aromatic C | 108 - 148 |

| -O-CH₂-O- | ~5.9 | s | -O-CH₂-O- | ~101 |

| -O-CH₂- | ~4.0 | t | -O-CH₂- | ~68 |

| -CH₂-CH₂-CH₂- | ~2.2 | m | -CH₂-CH₂-CH₂- | ~31 |

| -CH₂-Br | ~3.5 | t | -CH₂-Br | ~33 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₀H₁₁BrO₃. HRMS can distinguish this formula from other potential structures with the same nominal mass. The presence of bromine is also readily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes.

The predicted exact mass for the molecular ion [M]⁺ can be calculated, and experimental HRMS data would be expected to match this value to within a few parts per million, confirming the elemental composition. For instance, predicted collision cross section (CCS) values for various adducts have been calculated, such as 151.0 Ų for the [M+H]⁺ adduct. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. orientjchem.org For this compound, the IR spectrum would exhibit characteristic bands for the aromatic ring, the ether linkages, and the alkyl bromide.

Key expected absorption bands include C-H stretching for the aromatic ring just above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. orientjchem.org The prominent C-O stretching vibrations of the ether and the methylenedioxy group are expected in the 1030-1250 cm⁻¹ range. The presence of the bromopropoxy chain would be confirmed by aliphatic C-H stretching just below 3000 cm⁻¹ and a C-Br stretching band in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether & Dioxole C-O | Stretching | 1030 - 1250 |

| Alkyl Halide C-Br | Stretching | 500 - 600 |

Theoretical Investigations of Electronic Structure and Reactivity Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecular structure and electronic properties that govern the reactivity of this compound. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

DFT calculations are a powerful tool for investigating the electronic structure and molecular geometry of molecules. nih.govsemanticscholar.org For 1,3-benzodioxole (B145889) derivatives, these theoretical methods can predict optimized geometries, bond lengths, and bond angles with high accuracy. Studies on related structures often employ the B3LYP functional with a basis set like 6-31G* or higher to compute these properties. orientjchem.org It is established that for the 1,3-benzodioxole system, the five-membered dioxole ring is puckered and non-planar in its ground state, a conformational detail that DFT can model effectively. orientjchem.org Such calculations provide a foundational understanding of the molecule's three-dimensional structure and inherent stability.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and spatial distributions of these orbitals are key predictors of a molecule's behavior in chemical reactions.

For this compound, DFT calculations reveal specific localizations of its frontier orbitals that explain its reactivity profile.

HOMO (Highest Occupied Molecular Orbital): The HOMO is primarily localized on the electron-rich benzodioxole ring, specifically involving the oxygen atoms. This region acts as the molecule's primary electron donor site.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predominantly situated on the bromopropoxy chain. This localization indicates that this part of the molecule is the most electron-deficient and serves as the primary electron acceptor site.

In-depth Analysis Reveals Scarcity of Computational Data for this compound

A comprehensive review of available scientific literature and computational databases has revealed a significant lack of published research specifically detailing the computational and spectroscopic characterization of the chemical compound this compound. Despite extensive searches for scholarly articles and data, specific studies focusing on the Molecular Electrostatic Potential (MEP) mapping and conformational analysis of this particular molecule could not be located.

Therefore, the generation of a detailed article on the "," as per the requested outline, cannot be completed at this time due to the absence of the necessary scientific data. To provide such an article without citable research findings would require speculation or the generation of theoretical data, which falls outside the scope of scientifically accurate reporting.

The intended article was to be structured around the following key areas:

Conformational Analysis and Stability Studies:This subsection would have explored the different spatial arrangements (conformers) of the molecule, arising from the rotation around its single bonds, particularly within the flexible 3-bromopropoxy chain. Such an analysis involves calculating the potential energy of various conformers to determine their relative stability. This information is crucial for understanding the molecule's three-dimensional structure and its interactions. Regrettably, no conformational analysis studies for this specific compound have been published.

While general principles of MEP mapping and conformational analysis are well-established in computational chemistry, and studies on other 1,3-benzodioxole derivatives exist, the strict requirement to focus solely on this compound prevents the use of analogous data from other compounds.

Further research, including original computational studies involving DFT calculations, would be necessary to generate the specific data required to populate the requested article sections with the scientific rigor and detail demanded. Until such research is conducted and published, a comprehensive and scientifically accurate article on these specific computational aspects of this compound remains unachievable.

Role As a Precursor in Diverse Organic Synthesis and Non Biological Applications

Utilization as a Key Building Block for Complex Chemical Entities

The structure of 5-(3-bromopropoxy)-2H-1,3-benzodioxole is comprised of two key features: the rigid 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) ring system and the flexible, reactive 3-bromopropoxy chain. The benzodioxole moiety is a common scaffold found in numerous bioactive compounds, including pharmaceuticals and agrochemicals, while the terminal bromine atom on the propoxy chain serves as an excellent leaving group for nucleophilic substitution reactions. This duality makes it a prime starting material for constructing elaborate molecular architectures.

Researchers utilize this compound to introduce the benzodioxole unit into larger molecules. The three-carbon propoxy linker provides spatial separation and conformational flexibility between the aromatic core and the point of attachment, which can be crucial for the final properties of the target molecule. For example, derivatives of 1,3-benzodioxole are integral to the synthesis of certain plant growth regulators and cyclooxygenase (COX) inhibitors. nih.gov The bromopropyl group allows for straightforward coupling with various nucleophiles such as amines, phenols, and thiols, paving the way for a diverse range of complex derivatives.

Table 1: Examples of Complex Chemical Scaffolds Derived from Benzodioxole Precursors

| Target Compound Class | Synthetic Strategy | Potential Application Area |

|---|---|---|

| N-(benzo[d] nih.govbeilstein-journals.orgdioxol-5-yl) acetamides | Multi-step synthesis involving amide bond formation | Agrochemicals (Auxin Receptor Agonists) beilstein-journals.org |

| Aryl Acetic Acid Benzodioxoles | Friedel-Crafts acylation followed by further modification | Pharmaceuticals (COX Inhibitors) nih.gov |

| Substituted Triazoles | Nucleophilic substitution followed by cycloaddition ("Click Chemistry") | Medicinal Chemistry, Materials Science researchgate.net |

This table is interactive. Click on the headers to sort.

Synthesis of Advanced Organic Intermediates in Multi-Step Sequences

In multi-step organic synthesis, starting materials are sequentially transformed into more complex structures known as intermediates, which are then carried forward to the final product. This compound is an exemplary precursor for generating such advanced intermediates. The reactivity of the C-Br bond is central to its utility in these reaction sequences.

A typical synthetic route might involve an initial nucleophilic substitution to replace the bromine atom, followed by modifications to the benzodioxole ring or the newly introduced functional group. For instance, the synthesis of novel N-(benzo[d] nih.govbeilstein-journals.orgdioxol-5-yl)-2-(one-benzylthio) acetamide compounds, which act as potent auxin receptor agonists, involves a three-step process where a benzodioxole-containing amine is coupled with a side chain intermediate. beilstein-journals.org While this specific example uses a benzodioxole amine, this compound could be used to synthesize analogs where the linkage to the core is through an ether bond.

The bromopropyl chain can be converted into other functional groups to create different types of intermediates. For example, reaction with sodium azide yields an azido-intermediate, a key component for Huisgen 1,3-dipolar cycloaddition or "click chemistry." researchgate.net This reaction is widely used to link molecules together efficiently and is a cornerstone of modern medicinal and materials chemistry.

Table 2: Key Reactions for Generating Advanced Intermediates

| Reaction Type | Reagent Example | Intermediate Functional Group |

|---|---|---|

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Azide (-N₃) |

| Nucleophilic Substitution | Potassium Phthalimide | Phthalimide, precursor to primary amine (-NH₂) |

| Nucleophilic Substitution | Sodium Cyanide (NaCN) | Nitrile (-CN) |

This table is interactive. Users can filter by reaction type.

Potential Contributions to Materials Science Research and Development

The field of materials science seeks to design and discover new materials with novel properties. The benzodioxole moiety possesses interesting electronic characteristics, and when incorporated into larger, specifically designed molecules, it can contribute to unique material properties.

One area of exploration is in nonlinear optical (NLO) materials, which are crucial for technologies like optical data processing and communications. jhuapl.edu Chalcones containing the 1,3-benzodioxole group have been studied for their NLO properties. nih.gov The this compound could serve as a precursor to synthesize new NLO-active chromophores. The propoxy chain provides a flexible, insulating linker that can be used to connect the electronically active benzodioxole core to other parts of a larger NLO molecule, potentially influencing the bulk crystal packing and optimizing the material's response.

Furthermore, the general structure of a rigid aromatic core (the benzodioxole) attached to a flexible chain (the propoxy group) is a common motif in liquid crystals. colorado.edu Liquid crystalline properties are highly dependent on molecular shape and intermolecular interactions. By using this compound as a starting point, chemists can synthesize a variety of new molecules with different terminal groups attached to the propoxy chain. The length and flexibility of this chain are critical for inducing and stabilizing liquid crystalline phases (mesophases). beilstein-journals.org The exploration of such derivatives could lead to the development of new materials for display technologies and sensors.

Exploration in Polymer Chemistry and Novel Resin Development

The development of advanced polymers with tailored properties is a major focus of modern chemistry. This compound represents a potential monomer or initiator precursor for creating specialized polymers. Its bifunctional nature—a modifiable aromatic ring and a reactive alkyl halide—allows for its incorporation into polymer chains.

A key application is in the synthesis of block copolymers. Research has shown that benzodioxinone derivatives, which are structurally related to benzodioxole, can be functionalized with an alkyne group. These functionalized monomers can then be "clicked" onto azide-terminated polymers to form well-defined telechelic polymers (polymers with reactive end-groups). These telechelics can, in turn, be used to create block copolymers through photoinduced reactions.

The 3-bromopropoxy group of the title compound is readily converted to an azide or an alkyne. For example, reaction with sodium azide would produce 5-(3-azidopropoxy)-2H-1,3-benzodioxole. This azido-functionalized molecule could then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, a powerful method for polymer modification and the synthesis of complex macromolecular architectures like block and graft copolymers. This approach allows for the precise incorporation of the benzodioxole moiety into a polymer backbone or as a side chain, potentially imparting unique thermal, optical, or solubility properties to the final material.

Future Research Directions and Methodological Advancements

Development of Novel Catalytic Transformations for Enhanced Efficiency

The synthesis of 5-(3-bromopropoxy)-2H-1,3-benzodioxole and its derivatives can be significantly improved by exploring advanced catalytic systems. The primary formation of the ether linkage typically relies on the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org Future research should focus on enhancing the efficiency of this and other transformations.

Phase-Transfer Catalysis (PTC): This methodology is particularly promising for the etherification of phenols like sesamol (B190485). unibo.it PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase containing the alkylating agent (1,3-dibromopropane), thereby accelerating the reaction rate under milder conditions. unibo.it The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts can improve yields and reduce the need for harsh, anhydrous conditions. d-nb.info Research into novel, highly efficient, and recyclable phase-transfer catalysts could lead to significant process improvements.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and increase yields in the synthesis of benzodioxole derivatives. bldpharm.comworldresearchersassociations.com This technique can provide rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. Future studies could optimize microwave parameters for the synthesis of this compound, potentially in a solvent-free or green solvent system.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the benzodioxole ring of related compounds has been successfully utilized in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. worldresearchersassociations.comresearchgate.net This opens up avenues for creating a diverse library of derivatives from a common intermediate. Future work could explore the direct catalytic C-H functionalization of the 1,3-benzodioxole (B145889) core, followed by etherification, or the development of novel palladium catalysts for the efficient coupling of this compound with various boronic acids or other organometallic reagents.

| Catalytic Method | Potential Advantages for Synthesis | Key Research Focus |

| Phase-Transfer Catalysis (PTC) | Milder reaction conditions, increased reaction rates, reduced need for anhydrous solvents. unibo.it | Development of novel, recyclable, and highly efficient catalysts. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, increased yields, potential for solvent-free reactions. bldpharm.comworldresearchersassociations.com | Optimization of microwave parameters and solvent systems. |

| Palladium-Catalyzed Cross-Coupling | Enables the synthesis of a diverse range of derivatives from a common intermediate. worldresearchersassociations.comresearchgate.net | Exploration of C-H functionalization and development of novel catalysts for efficient coupling. |

Optimization of Green and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. mdpi.com Future research on this compound should prioritize the development of environmentally benign synthetic routes.

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote chemical reactions. mdpi.com The use of ultrasound has been reported in the synthesis of related heterocyclic compounds, often leading to shorter reaction times and improved yields. researchgate.net Investigating the application of ultrasound to the synthesis of this compound could offer a greener alternative to conventional heating methods.

Recyclable Catalysts and Green Solvents: The development of heterogeneous or recyclable homogeneous catalysts is a cornerstone of green chemistry. For instance, studies on the acylation of 1,3-benzodioxole have demonstrated the successful use of recyclable heterogeneous acid catalysts. mdpi.com Applying this concept to the synthesis of our target compound could significantly reduce waste. Furthermore, replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids should be a key area of investigation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Future synthetic strategies should be evaluated based on their atom economy, aiming to minimize the generation of byproducts.

In-depth Mechanistic Studies of Unexplored Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies. While the Williamson ether synthesis is generally understood to proceed via an SN2 mechanism, detailed computational and experimental studies on the etherification of sesamol can provide deeper insights.

A theoretical and experimental study on the etherification of primary alcohols with cellulose (B213188) has suggested a dual-molecule nucleophilic substitution (SN2) mechanism. rsc.org Similar in-depth studies on the reaction of sesamol with 1,3-dibromopropane (B121459) could elucidate the precise nature of the transition state and the role of the solvent and any catalysts. This could involve kinetic studies to determine the reaction order and activation energy, as well as computational modeling to map the potential energy surface of the reaction.

Furthermore, a study on the high-temperature conversion of sesamolin (B1680958) to sesamol has provided valuable information on reaction kinetics and pathways for a structurally related compound. sciopen.com Investigating the thermal stability and potential rearrangement pathways of this compound under various conditions would be beneficial for understanding its reactivity and for the design of subsequent transformations.

Expansion of Applications into Advanced Materials and Nanoscience (Non-biological domains)

The unique structural and electronic properties of the 1,3-benzodioxole moiety make this compound an attractive building block for the creation of advanced materials with novel functionalities, extending beyond its current use as a synthetic intermediate.

Functional Polymers: The presence of a reactive bromo- and a propoxy-ether linkage offers multiple points for polymerization or for grafting onto existing polymer backbones. This could lead to the development of functional polymers with tailored properties. For instance, the benzodioxole unit can impart specific optical or electronic characteristics, while the flexible propoxy chain can influence the polymer's physical properties. Research into the synthesis of polyesters, polyethers, or other polymers incorporating this moiety could lead to new materials for a variety of applications.

Liquid Crystals: The rigid 1,3-benzodioxole core combined with a flexible alkyl chain is a common structural motif in liquid crystalline compounds. By modifying the this compound molecule, for example, by replacing the bromine with a mesogenic group via a cross-coupling reaction, it may be possible to design novel liquid crystals with interesting phase behavior and electro-optical properties.

Metal-Organic Frameworks (MOFs): The oxygen atoms of the benzodioxole ring and the ether linkage could potentially act as coordination sites for metal ions, making this compound a candidate as a linker molecule in the synthesis of metal-organic frameworks (MOFs). mdpi.comsigmaaldrich.com By functionalizing the molecule with additional coordinating groups, such as carboxylic acids, new MOFs with specific pore sizes and functionalities could be designed for applications in gas storage, separation, or catalysis.

Nanomaterials: The compound could also serve as a precursor or a surface-modifying agent in the synthesis of nanomaterials. For example, it could be used to functionalize the surface of nanoparticles, imparting specific properties or allowing for further "click" chemistry modifications. ethz.ch

| Application Domain | Potential Role of this compound | Research Direction |

| Functional Polymers | Monomer or grafting agent. | Synthesis of novel polymers with tailored optical, electronic, or physical properties. |

| Liquid Crystals | Core structural unit. | Design and synthesis of new liquid crystalline materials with specific mesogenic properties. |

| Metal-Organic Frameworks (MOFs) | Linker molecule. | Development of new MOFs with tailored pore sizes and functionalities for various applications. mdpi.comsigmaaldrich.com |

| Nanomaterials | Precursor or surface-modifying agent. | Functionalization of nanoparticles to impart specific properties or for further chemical modification. ethz.ch |

Q & A

Q. What synthetic strategies are optimal for preparing 5-(3-bromopropoxy)-2H-1,3-benzodioxole, and how can regioselectivity be controlled?

The synthesis typically involves nucleophilic substitution and halogenation. Starting with 2H-1,3-benzodioxol-5-ol, alkylation with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃/DMF) forms the propoxy intermediate. Subsequent bromination (e.g., using NBS or Br₂ in CCl₄) introduces the bromine atom at the 3-position of the propoxy chain . Regioselectivity is controlled by steric and electronic factors: electron-rich aromatic systems favor para-substitution, while bulky reagents may shift selectivity. Column chromatography (hexane/EtOAc gradients) and low-temperature crystallization (e.g., from CH₃OH) are critical for purification .

Q. Which spectroscopic techniques are most effective for structural characterization?

- ¹H/¹³C NMR : Key signals include δ ~4.25 ppm (triplet for -OCH₂CH₂Br) and δ 6.85–6.92 ppm (aromatic protons of the benzodioxole ring).

- HRMS : The bromine isotope pattern (M+2 ≈ 97% of M+) confirms molecular identity .

- X-ray crystallography : Monoclinic P21/c symmetry (a = 11.4765 Å) reveals intermolecular C–H···π interactions and torsional angles of the propoxy chain .

Q. How can reaction conditions be optimized for bromopropoxy functionalization?

Use anhydrous solvents (THF or DMF) and inert atmospheres to prevent hydrolysis. Temperature control (0–5°C) minimizes side reactions like ether cleavage. Titration of Grignard reagents (e.g., Mg turnings with iodine initiation) ensures stoichiometric accuracy . Kinetic studies via TLC monitoring (silica gel, UV visualization) and in situ FTIR (C–Br stretch at ~550 cm⁻¹) guide optimization .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

- HOMO/LUMO : Localized on the benzodioxole oxygen atoms and bromopropoxy chain, respectively, suggesting nucleophilic attack at bromine .

- NBO analysis : Hyperconjugation between the C–Br σ* orbital and adjacent C–O lone pairs explains its susceptibility to SN2 reactions .

- Reaction pathway modeling : Transition-state energies for bromine displacement align with experimental activation parameters (Δ‡H ≈ 85 kJ/mol) .

Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura), and what mechanistic insights exist?

The aryl bromide moiety enables Pd-catalyzed couplings. Optimized conditions include:

- Catalyst : Pd(PPh₃)₄ (5 mol%) in DME/H₂O (3:1) at 80°C.

- Base : K₂CO₃ for mild deprotonation . Mechanistically, oxidative addition forms a Pd(II) intermediate, followed by transmetalation with boronic acids. Competitive proto-debromination is suppressed by ligand design (e.g., SPhos) . Reaction progress is tracked via HPLC (C18 column, acetonitrile/water) .

Q. What experimental designs address contradictory bioactivity data in antimicrobial assays?

- Dose-response curves : Test concentrations from 1–100 µM to identify IC₅₀ values. Include positive controls (e.g., ampicillin) and solvent blanks .

- Membrane permeability assays : Use SYTOX Green dye to differentiate bactericidal vs. static effects.

- Metabolic stability : Incubate with liver microsomes (37°C, NADPH regeneration system) and quantify parent compound via LC-MS/MS . Contradictions may arise from efflux pump activation, resolved via efflux inhibitor co-administration (e.g., CCCP) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (Cu-Kα radiation) provides:

- Torsional angles : The propoxy chain adopts a gauche conformation (θ ≈ 60°), stabilized by C–H···O interactions.

- Packing analysis : Herringbone arrangements driven by π-π stacking (3.8 Å spacing) and halogen bonding (Br···O ≈ 3.3 Å) . Discrepancies between calculated and observed structures are minimized via Hirshfeld surface analysis (e.g., dₙₒᵣₘ ≈ 0.02 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.